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Compound of Interest

Compound Name: 2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of 2-Phenyl-
1,3-benzoxazol-6-amine. Due to the limited availability of directly published experimental data

for this specific compound, this guide presents a comprehensive summary of expected spectral

characteristics based on established principles of spectroscopy and data from closely related

analogs. The provided experimental protocols are generalized based on standard laboratory

practices for the analysis of similar benzoxazole derivatives.

Chemical Structure and Properties
Chemical Name: 2-Phenyl-1,3-benzoxazol-6-amine CAS Number: 53421-88-8[1] Molecular

Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol

The structure consists of a phenyl group attached to a benzoxazole core, which is further

substituted with an amine group at the 6-position. This arrangement of aromatic and

heterocyclic rings, along with the presence of a primary amine, dictates its unique spectral

properties.

Synthesis
The most common and established route for the synthesis of 2-Phenyl-1,3-benzoxazol-6-
amine involves a multi-step process starting from 2-phenyl-1,3-benzoxazole. This typically
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includes a nitration step to introduce a nitro group at the 6-position, followed by a reduction of

the nitro group to the desired amine functionality.[2]

Step 1: Nitration

Step 2: Reduction

2-Phenyl-1,3-benzoxazole

HNO₃ / H₂SO₄

6-Nitro-2-phenyl-1,3-benzoxazole

Sn / HCl or
Catalytic Hydrogenation

2-Phenyl-1,3-benzoxazol-6-amine

Click to download full resolution via product page

Synthetic pathway for 2-Phenyl-1,3-benzoxazol-6-amine.

Spectral Data Summary
The following tables summarize the expected quantitative spectral data for 2-Phenyl-1,3-
benzoxazol-6-amine. These predictions are based on the analysis of spectral data from the

parent compound, 2-phenyl-1,3-benzoxazole, and other closely related substituted

benzoxazole derivatives.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 8.2 - 8.0 Multiplet
2H, Phenyl protons (ortho to

benzoxazole)

~ 7.5 - 7.3 Multiplet
3H, Phenyl protons (meta and

para)

~ 7.4 Doublet 1H, H-4

~ 6.9 Doublet 1H, H-7

~ 6.7 Doublet of doublets 1H, H-5

~ 3.8 Broad singlet 2H, -NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 163 C-2 (C=N)

~ 151 C-7a

~ 145 C-6

~ 142 C-3a

~ 131 Phenyl C (para)

~ 129 Phenyl C (ortho)

~ 127 Phenyl C (ipso)

~ 125 Phenyl C (meta)

~ 120 C-5

~ 111 C-4

~ 100 C-7
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Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Vibration Mode

3450 - 3300 N-H stretch (asymmetric and symmetric)

3100 - 3000 Aromatic C-H stretch

~ 1630 C=N stretch

1600 - 1450 Aromatic C=C stretch

~ 1600 N-H bend (scissoring)

1300 - 1200 Aromatic C-N stretch

1250 - 1200 Asymmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

210 [M]⁺ (Molecular ion)

182 [M - CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Table 5: Predicted UV-Vis Spectral Data

Solvent λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Ethanol ~ 340 - 360
Expected to be in the range of

10⁴ - 10⁵

Dichloromethane ~ 340 - 360
Expected to be in the range of

10⁴ - 10⁵
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Experimental Protocols
The following are generalized experimental protocols for the spectral characterization of 2-
Phenyl-1,3-benzoxazol-6-amine, based on standard practices for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

~5-10 mg of sample

Dissolve sample in solvent
in an NMR tube

~0.6 mL of deuterated
solvent (e.g., DMSO-d₆)

Acquire spectra on a
400 MHz or higher
NMR spectrometer

Process and analyze
¹H and ¹³C NMR data

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton

frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 2-Phenyl-1,3-benzoxazol-6-amine is

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to

obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is generally required compared to ¹H NMR. Typical

parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
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Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be

recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR

crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source, such as an Agilent GC-MS or LC-MS system.[5]

Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion

probe or through a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable

solvent (e.g., methanol, acetonitrile) and infused into the ion source.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range

appropriate for the compound's molecular weight (e.g., 50-500 amu). The ionization energy

for EI is typically 70 eV.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Cary 60.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain

an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-

800 nm. A baseline correction is performed using a cuvette containing only the solvent. The

wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of 2-
Phenyl-1,3-benzoxazol-6-amine. While direct experimental data is not extensively published,

the predicted spectral data and generalized protocols outlined herein offer a robust starting
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point for researchers and scientists working with this compound. It is recommended that

experimental data be acquired and compared with these predictions for definitive structural

confirmation. The unique structural features of this molecule, particularly the combination of the

benzoxazole core and the amino substituent, make it an interesting candidate for further

investigation in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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